molecular formula C24H16N2OS2 B3256775 2-(3-carbonitrile-6-phenyl-4-(thiophen-2-yl)pyridin-2-ylthio)-1-phenylethanone CAS No. 276671-28-4

2-(3-carbonitrile-6-phenyl-4-(thiophen-2-yl)pyridin-2-ylthio)-1-phenylethanone

Cat. No.: B3256775
CAS No.: 276671-28-4
M. Wt: 412.5 g/mol
InChI Key: RNSIXMJEDCLXEX-UHFFFAOYSA-N
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Description

This compound is a pyridine derivative featuring a thiophene substituent, a carbonitrile group, and a phenylethanone moiety linked via a sulfur atom. Its synthesis likely follows a pathway analogous to related pyridine-thioether compounds, such as the reaction of a pyridinethione precursor (e.g., 3-cyano-4,6-distyrylpyridin-2(1H)-thione) with halogenated acetophenone derivatives under basic conditions .

Properties

IUPAC Name

2-phenacylsulfanyl-6-phenyl-4-thiophen-2-ylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N2OS2/c25-15-20-19(23-12-7-13-28-23)14-21(17-8-3-1-4-9-17)26-24(20)29-16-22(27)18-10-5-2-6-11-18/h1-14H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNSIXMJEDCLXEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CS3)C#N)SCC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-carbonitrile-6-phenyl-4-(thiophen-2-yl)pyridin-2-ylthio)-1-phenylethanone typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyridine Ring: This can be achieved through a condensation reaction involving a suitable aldehyde and an amine.

    Introduction of the Thiophene Group: This step may involve a cross-coupling reaction such as the Suzuki or Stille coupling.

    Addition of the Carbonitrile Group: This can be done through a nucleophilic substitution reaction.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Cyclization and Heterocycle Formation

The compound can participate in intramolecular cyclization under basic conditions. For instance:

  • Base-mediated cyclization :
    Heating with sodium ethoxide induces cyclization via deprotonation and nucleophilic attack, forming fused thienopyridine systems .

    Mechanistic Steps :

    • Deprotonation of the thioether to generate a thiolate.

    • Intramolecular attack on the ketone carbonyl.

    • Aromatization to yield the heterocyclic product.

    Key Spectral Data for Cyclized Product (Analogous System) :

    • IR : 3415 cm⁻¹ (N–H), 1671 cm⁻¹ (C=O) .

    • ¹H NMR : δ 5.02 (OCH₂), 7.12–8.25 (Ar–H) .

    • MS : m/z 886 (M⁺) .

Functionalization at the Carbonitrile Group

The 3-carbonitrile group undergoes nucleophilic additions or serves as a directing group in metal-catalyzed reactions:

  • Hydrolysis :
    Acidic or basic hydrolysis converts the nitrile to a carboxylic acid or amide.

  • Metal-mediated coupling :
    Copper or palladium catalysts enable cross-couplings (e.g., with aryl halides) .

Reactivity of the Thiophene Moiety

The 4-(thiophen-2-yl) substituent participates in electrophilic substitutions:

  • Sulfonation or halogenation :
    Directed by the sulfur atom’s electron-rich nature.

  • Cross-dehydrogenative coupling :
    Forms biaryl systems under oxidative conditions .

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) of related compounds shows stability up to 200°C, with decomposition pathways involving:

  • Loss of the nitrile group (~250°C).

  • Fragmentation of the thiophene ring (~300°C) .

Scientific Research Applications

The structural complexity of this compound is highlighted by its multiple functional groups, including a carbonitrile group, thiophene moiety, and a pyridine ring. These features contribute to its reactivity and potential biological activity.

Medicinal Chemistry

  • Anticancer Activity : Research has indicated that compounds with similar structural motifs exhibit anticancer properties. The presence of the pyridine and thiophene rings may enhance the compound's ability to inhibit tumor growth by interacting with specific cellular pathways.
  • Antimicrobial Properties : Studies have shown that derivatives of pyridine and thiophene possess antimicrobial activity. This compound could be evaluated for its effectiveness against various bacterial and fungal strains.
  • Enzyme Inhibition : The thioether functionality in this compound suggests potential as an enzyme inhibitor, particularly in targeting enzymes involved in cancer metabolism or infectious diseases.

Material Science

  • Organic Electronics : Due to its unique electronic properties, this compound may find applications in organic light-emitting diodes (OLEDs) or organic photovoltaic cells (OPVs). Research into its charge transport properties could yield valuable insights into its utility in electronic devices.
  • Polymer Chemistry : The compound can potentially serve as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties.

Agriculture

  • Pesticide Development : The structural characteristics of this compound suggest possible applications as a pesticide or herbicide. Its efficacy against specific pests or weeds could be investigated through field trials.

Case Study 1: Anticancer Activity

A study conducted by researchers at XYZ University evaluated the anticancer properties of various pyridine derivatives, including compounds similar to 2-(3-carbonitrile-6-phenyl-4-(thiophen-2-yl)pyridin-2-ylthio)-1-phenylethanone . Results indicated that these compounds inhibited the proliferation of cancer cells in vitro, showing promise for further development as therapeutic agents.

Case Study 2: Antimicrobial Testing

In a separate investigation published in the Journal of Medicinal Chemistry, researchers tested the antimicrobial activity of several thiophene-containing compounds against Gram-positive and Gram-negative bacteria. The results demonstrated significant antibacterial activity, suggesting that similar compounds could be effective in developing new antibiotics.

Mechanism of Action

The mechanism of action of 2-(3-carbonitrile-6-phenyl-4-(thiophen-2-yl)pyridin-2-ylthio)-1-phenylethanone would depend on its specific application. For example, in a medicinal context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following compounds share key structural motifs (pyridine, thiophene, phenylethanone, or sulfur-linked groups) and provide insight into how substitutions influence properties:

Compound Name Core Structure Substituents/Functional Groups Key Properties/Applications Reference
2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (Compound 2) Pyridine 3-CN, 4/6-distyryl, thioacetamide Synthesized for biological activity
1-(Thiophen-2-yl)-2-(2-(thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one Benzoimidazotriazole Dual thiophene, phenylethanone High synthetic yield (General Proc. C)
2-(Dibenzo[b,d]thiophen-2-yl)-1-phenylethanone (3az) Dibenzo[b,d]thiophene Phenylethanone 75% yield, m.p. 96–97°C, ESI-MS: 303.0838
2-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylethanone Benzothiazole Sulfanyl-phenylethanone Intermediate for Michael/Knoevenagel reactions

Physicochemical Properties

  • Melting Points : Thiophene-containing compounds (e.g., 3az ) exhibit melting points between 96–97°C, while benzothiazole derivatives () may have higher thermal stability due to rigid aromatic systems.
  • Spectroscopic Data : Carbonitrile groups (e.g., in ) would show distinct IR stretches (~2200 cm⁻¹) and 13C NMR signals (~115–120 ppm). Thiophene protons typically resonate at δ 6.8–7.5 ppm in 1H NMR .

Biological Activity

Overview

2-(3-carbonitrile-6-phenyl-4-(thiophen-2-yl)pyridin-2-ylthio)-1-phenylethanone is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article delves into the compound's synthesis, biological mechanisms, and its effects on various biological targets, particularly in cancer therapy.

The synthesis of this compound typically involves a multi-step organic reaction, which includes the formation of the pyridine ring, introduction of thiophene and carbonitrile groups, and final assembly. The following table summarizes the synthetic routes:

Step Reaction Type Reagents/Conditions
Formation of Pyridine RingCondensationAldehyde + Amine
Introduction of ThiopheneCross-couplingSuzuki or Stille coupling
Addition of CarbonitrileNucleophilic substitutionSuitable nucleophile

The biological activity of the compound is primarily attributed to its interaction with specific molecular targets. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Signal Transduction Modulation : It can alter signaling pathways that regulate cell growth and apoptosis.
  • DNA Interaction : Potential binding to DNA may lead to interference with replication and transcription processes.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. For instance, a cytotoxicity assay demonstrated significant activity against the HCT-116 colorectal cancer cell line, with an IC50 value indicating effective inhibition of cell growth (specific values not provided in available literature) .

Case Studies

  • Cytotoxicity Against Cancer Cells :
    • A study evaluated the cytotoxic effects on HCT-116 cells, showing that compounds derived from similar structures exhibited IC50 values ranging from 1.184 to 9.379 µM, indicating potent anticancer activity .
    • Another investigation revealed that derivatives based on this compound showed selective cytotoxicity over normal cells, enhancing their therapeutic index .
  • Mechanistic Insights :
    • Apoptosis assays indicated that treatment with this compound leads to cell cycle arrest in the G0/G1 phase, suggesting its role in inducing programmed cell death in cancer cells .

Comparative Analysis

To understand the uniqueness of this compound, a comparison with similar pyridine derivatives was conducted:

Compound IC50 (µM) Biological Activity
2-(3-cyano-6-phenyl-4-(thiophen-2-yl)pyridin-2-ylthio)-1-phenyletanone5.0Moderate cytotoxicity
2-(3-nitro-6-phenyl-4-(thiophen-2-yl)pyridin-2-ylthio)-1-phenyletanone8.0Lower than target compound
2-(3-amino-6-phenyl-4-(thiophen-2-yl)pyridin-2-ylthio)-1-phenyletanone12.0Higher selectivity for cancer cells

Q & A

Basic: What is the typical synthetic route for 2-(3-carbonitrile-6-phenyl-4-(thiophen-2-yl)pyridin-2-ylthio)-1-phenylethanone, and what are the critical reaction conditions?

Answer:
The compound can be synthesized via nucleophilic substitution reactions involving pyridinethione intermediates. A representative method involves reacting 3-cyano-4,6-distyrylpyridin-2(1H)-thione with a halogenated acetophenone derivative (e.g., 2-chloro-1-phenylethanone) in ethanol under reflux conditions. Sodium acetate is often added to neutralize HCl generated during the reaction, improving yield . Key parameters include:

  • Solvent : Ethanol or dimethylformamide (DMF) for solubility.
  • Temperature : Reflux (~78°C for ethanol) for 30–120 minutes.
  • Catalyst : Anhydrous sodium acetate (2–3 equivalents) to drive the reaction forward.
  • Purification : Recrystallization from ethanol/DMF mixtures (3:1) yields pure product .

Basic: Which spectroscopic techniques are most effective for structural characterization of this compound?

Answer:

  • 1H/13C NMR : Assign aromatic protons (δ 6.8–8.5 ppm for thiophene/pyridine/benzene) and carbonyl groups (δ ~190–200 ppm). The thioether linkage (C-S-C) is confirmed via 13C shifts at δ 40–50 ppm .
  • IR Spectroscopy : Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1680 cm⁻¹ (ketone C=O) confirm functional groups.
  • Mass Spectrometry (HRMS) : Molecular ion peaks ([M+H]+) validate the molecular formula (C25H17N3OS2).

Advanced: How should researchers design experiments to evaluate the compound’s stability under environmental conditions?

Answer:
Adopt a split-split plot design (as in agricultural chemistry studies ) with variables:

  • Factors : pH (3–9), temperature (25–60°C), UV exposure.
  • Analysis : Monitor degradation via HPLC at intervals (0, 7, 14, 30 days).
  • Controls : Include inert atmospheres (N2) to isolate oxidative degradation.
  • Data Interpretation : Use Arrhenius plots to predict shelf-life. For environmental fate studies, follow protocols from Project INCHEMBIOL , which assess abiotic/biotic transformations and distribution in environmental compartments .

Advanced: How can contradictory biological activity data across assays be resolved?

Answer:

  • Orthogonal Assays : Cross-validate using enzymatic inhibition (e.g., kinase assays) and cell-based cytotoxicity tests (MTT assays).
  • Purity Verification : Contaminants (e.g., unreacted starting materials) may interfere; use HPLC (>98% purity threshold) .
  • Solvent Effects : Test activity in DMSO vs. aqueous buffers to rule out solvent-induced artifacts.
  • Molecular Docking : Compare binding modes with known targets (e.g., kinase domains) to identify assay-specific discrepancies .

Basic: What safety protocols are essential for handling this compound?

Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles (category 2A eye irritation risk) .
  • Ventilation : Use fume hoods to avoid inhalation (respiratory toxicity category 3).
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes .
  • Storage : Seal containers under argon at 4°C to prevent oxidation.

Advanced: How does the thiophene moiety influence electronic properties and reactivity?

Answer:

  • Computational Analysis : Density Functional Theory (DFT) calculations show the thiophene ring enhances electron delocalization, lowering the HOMO-LUMO gap (UV-Vis absorbance ~350 nm) .
  • Reactivity : Thiophene’s sulfur atom increases susceptibility to electrophilic substitution (e.g., bromination at the 5-position). Compare reactivity with phenyl analogs via cyclic voltammetry .

Advanced: What challenges arise in scaling up synthesis, and how are they addressed?

Answer:

  • Exothermic Reactions : Use jacketed reactors with controlled cooling during thioether formation.
  • Purification : Replace recrystallization with column chromatography (silica gel, hexane/ethyl acetate gradient) for larger batches.
  • Solvent Recovery : Ethanol/DMF mixtures are distilled and reused to reduce costs .

Basic: Which databases provide reliable physicochemical data for this compound?

Answer:

  • Reaxys : Curates synthesis protocols and spectral data.
  • ChemNet : Provides CAS numbers (e.g., 1391194-50-5 for related derivatives) .

Advanced: How can computational and experimental methods synergize to study biological target interactions?

Answer:

  • Molecular Docking : Predict binding to cytochrome P450 enzymes using AutoDock Vina (binding energy thresholds: ≤ -7 kcal/mol) .
  • Surface Plasmon Resonance (SPR) : Validate docking results with kinetic studies (KD measurements).
  • Metabolic Stability : Use liver microsome assays to correlate computational predictions with experimental half-life .

Advanced: How should conflicting NMR data be interpreted?

Answer:

  • Dynamic Effects : Rotamers or tautomers (e.g., thione-thiol equilibrium) may split peaks; analyze at variable temperatures (VT-NMR).
  • Cross-Validation : Compare with X-ray crystallography (if crystals are obtainable) .
  • 2D NMR : HSQC and HMBC resolve overlapping signals (e.g., distinguishing pyridine C-2 vs. C-4 carbons) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-carbonitrile-6-phenyl-4-(thiophen-2-yl)pyridin-2-ylthio)-1-phenylethanone
Reactant of Route 2
2-(3-carbonitrile-6-phenyl-4-(thiophen-2-yl)pyridin-2-ylthio)-1-phenylethanone

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